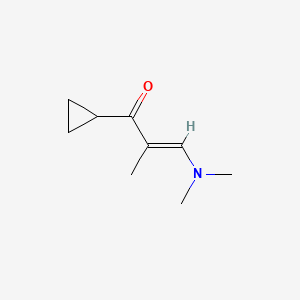methanone](/img/structure/B15092027.png)
[3-(Benzyloxy)phenyl](cyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)phenylmethanone: is an organic compound with the molecular formula C18H18O2. It is a ketone derivative, characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyclobutyl group via a methanone linkage. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)phenylmethanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an etherification reaction.
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Coupling with Methanone: Finally, the cyclobutyl group is coupled with the phenyl ring via a methanone linkage using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of 3-(Benzyloxy)phenylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-(Benzyloxy)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions, particularly in the development of new catalytic systems.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activity.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The methanone linkage plays a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Cyclobutyl phenyl ketone: Similar in structure but lacks the benzyloxy group.
Benzyloxyphenyl derivatives: Compounds with different substituents on the phenyl ring.
Cyclobutyl derivatives: Compounds with various functional groups attached to the cyclobutyl ring.
Uniqueness:
Structural Features: The combination of a benzyloxy group, phenyl ring, and cyclobutyl group in 3-(Benzyloxy)phenylmethanone provides unique steric and electronic properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Applications: Its versatility in organic synthesis, biological studies, and material science distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
cyclobutyl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C18H18O2/c19-18(15-8-4-9-15)16-10-5-11-17(12-16)20-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2 |
InChI Key |
RCHCHZIHOHKORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


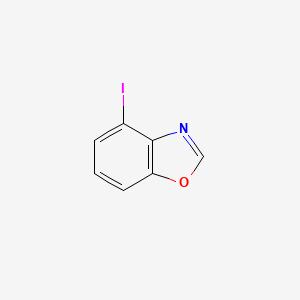
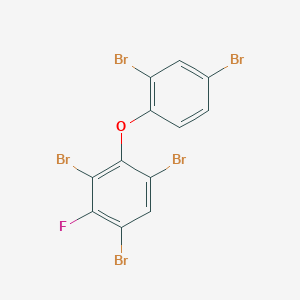
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
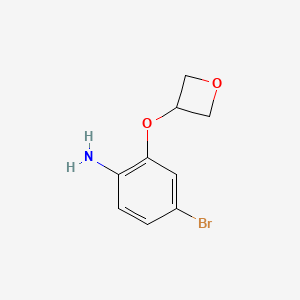
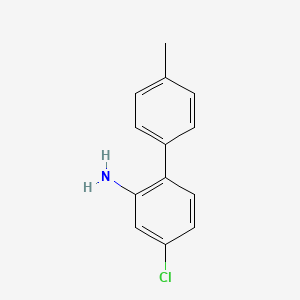
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
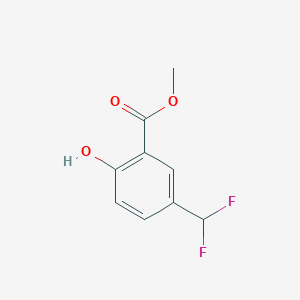
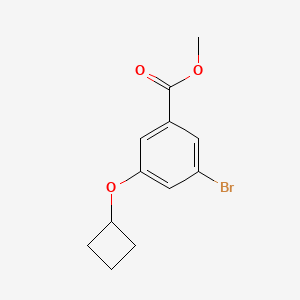
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15091999.png)
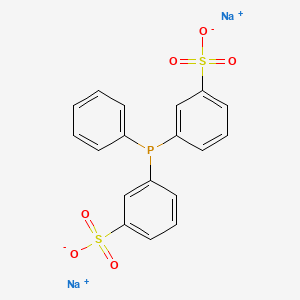
![disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)

